molecular formula C20H29ClN6O2 B1180085 ompH protein CAS No. 134944-14-2

ompH protein

Cat. No.: B1180085
CAS No.: 134944-14-2
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Description

Definition and Classification within Outer Membrane Proteins

Outer membrane protein H constitutes a major structural component of the bacterial outer membrane envelope system, classified within the superfamily of general bacterial porins. This protein functions as a pore-forming membrane channel that permits the diffusion of hydrophilic compounds across the lipid bilayer barrier. The protein belongs to the beta-barrel family of membrane proteins, characterized by antiparallel beta-strand arrangements that form cylindrical transmembrane structures.

The structural organization of outer membrane protein H follows the classical porin architecture, featuring beta-sheets composed of beta-strands connected by beta-turns on the cytoplasmic side and extended amino acid loops on the extracellular surface. The beta-strands adopt an antiparallel configuration to form a cylindrical tube structure known as a beta-barrel, with amino acid composition uniquely arranged such that polar and nonpolar residues alternate along the strand sequences. This arrangement ensures that nonpolar residues face outward to interact with membrane lipids, while polar residues orient inward to create the aqueous channel interior.

Functional characterization demonstrates that outer membrane protein H exhibits pore-forming capabilities with measurable single-channel conductance properties. Planar lipid bilayer assays have determined that the protein displays an average single-channel conductance of 0.62 nanoseconds in 1.0 molar potassium chloride solutions. The conductance events demonstrate the characteristic staircase pattern typical of porin channels, with current flow exhibiting linear relationship to applied voltage within the range of negative fifty to positive fifty millivolts.

Historical Context of Discovery and Characterization

The initial characterization of outer membrane protein H emerged from comprehensive studies of bacterial outer membrane composition in pathogenic gram-negative species during the late twentieth century. Early investigations focused on identifying major protein components of the outer membrane envelope, with particular attention to their structural and functional properties. The protein was initially recognized as a predominant polypeptide component in outer membrane preparations, leading to detailed purification and characterization efforts.

Molecular cloning and sequencing studies subsequently revealed the genetic organization of the outer membrane protein H encoding gene. The complete coding sequence was determined to span 1,059 base pairs, encoding a primary protein of 353 amino acids that includes a twenty-amino-acid signal peptide sequence. The mature protein comprises 333 amino acids with a calculated molecular mass of 36.665 kilodaltons. Expression studies utilizing regulatable expression systems in Escherichia coli successfully demonstrated the production of functional recombinant protein.

Structural investigations employed multiple analytical approaches including electrophoretic analysis, circular dichroism spectroscopy, and electron microscopy to elucidate protein organization and conformational properties. These studies confirmed that outer membrane protein H forms stable homotrimers in sodium dodecyl sulfate solutions at room temperature, with high beta-sheet secondary structure content. Upon heating treatment, the trimeric structures dissociate into individual monomers with corresponding changes in secondary structure composition, including increased alpha-helix and irregular structure content at the expense of beta-sheet arrangements.

Distribution and Conservation Across Bacterial Species

Outer membrane protein H demonstrates remarkable conservation across multiple bacterial genera, with documented presence in numerous gram-negative species belonging to different taxonomic groups. The protein has been identified and characterized in Pasteurella multocida, Yersinia enterocolitica, Escherichia coli, and Salmonella typhimurium, indicating broad phylogenetic distribution. Sequence analysis reveals significant homology between outer membrane protein H variants from different species, with homology percentages ranging from 64 to 66 percent among Enterobacteriaceae family members.

The conservation pattern extends beyond simple sequence similarity to include structural and functional characteristics. Comparative analysis of outer membrane protein H from different bacterial species demonstrates nearly identical hydrophobic profiles, charge distributions, and predicted secondary structures. This remarkable conservation suggests that the protein performs essential cellular functions that have been maintained throughout bacterial evolution, particularly in species that occupy similar ecological niches or share common pathogenic mechanisms.

Distribution studies have documented outer membrane protein H presence across fifteen different Pasteurella multocida serotypes, demonstrating intraspecies conservation as well as interspecies distribution. The gene encoding outer membrane protein H has been detected in multiple serological variants, indicating that this protein represents a core component of the bacterial outer membrane architecture rather than a strain-specific or serotype-limited characteristic.

Bacterial Species Sequence Homology (%) Molecular Mass (kDa) Reference Strain
Yersinia enterocolitica 66 (vs E. coli) 36.7 Clinical isolate
Escherichia coli Reference 36.6 Laboratory strain
Salmonella typhimurium 64 (vs E. coli) 36.8 ATCC strain
Pasteurella multocida 65 (vs E. coli) 36.7 X-73 strain

Taxonomic Significance in Enterobacteriaceae

Within the Enterobacteriaceae family, outer membrane protein H serves as a significant taxonomic marker due to its high degree of conservation combined with species-specific sequence variations. The protein exhibits sufficient sequence diversity to permit species identification while maintaining core structural and functional characteristics across family members. This balance between conservation and variation makes outer membrane protein H particularly valuable for phylogenetic analysis and taxonomic classification purposes.

Genetic analysis of outer membrane protein H genes reveals that the high level of homology observed among Enterobacteriaceae species extends to regulatory regions as well as coding sequences. The promoter region of the Yersinia enterocolitica outer membrane protein H gene demonstrates strong homology to the Escherichia coli seventeen-base-pair class consensus promoter sequence. This conservation of regulatory elements suggests coordinated expression patterns and similar physiological roles across different species within the family.

The taxonomic utility of outer membrane protein H extends to serotyping and strain characterization applications. Different outer membrane protein H types have been identified within single bacterial species, providing additional resolution for epidemiological and diagnostic purposes. In Pasteurella multocida, multiple outer membrane protein H types have been characterized based on allelic variations, with capsular serotype A isolates subdivided into six different outer membrane protein H types, while capsular serotype D isolates belong to a single outer membrane protein H type.

Phylogenetic analysis based on outer membrane protein H sequences provides insights into evolutionary relationships among Enterobacteriaceae family members. The high degree of conservation observed among distantly related genera such as Yersinia and Escherichia suggests that outer membrane protein H represents an ancient and fundamental component of gram-negative bacterial cell envelope architecture. This conservation pattern supports the hypothesis that most or all Enterobacteriaceae family members possess outer membrane protein H variants that are remarkably homologous to characterized sequences.

General Characteristics as a Bacterial Membrane Component

Outer membrane protein H exhibits distinctive structural and functional characteristics that define its role as a critical bacterial membrane component. The protein demonstrates typical porin behavior, forming water-filled channels that permit the diffusion of hydrophilic molecules across the outer membrane barrier. The channel architecture provides selective permeability based on molecular size exclusion principles, allowing passage of solutes below a specific size threshold while restricting larger molecules.

The trimeric organization of outer membrane protein H in the outer membrane represents a common structural motif among bacterial porins, with three identical protein subunits associating to form a functional complex containing three individual channels. Electron microscopy analysis of negatively stained two-dimensional crystal arrays confirms the trimeric structure with an overall diameter of 7.7 nanometers, where each monomer contains a pore with an average diameter of 1.0 nanometer.

Biochemical characterization reveals that outer membrane protein H possesses amino acid composition and hydropathy index values consistent with general bacterial porins. The protein exhibits a hydropathy index of negative 0.40, indicating predominantly hydrophilic character appropriate for membrane-spanning channel formation. Amino acid sequence analysis demonstrates similarity to other bacterial general porins, particularly porin P2 of Haemophilus influenzae, supporting classification within the general porin superfamily.

Structural Parameter Value Measurement Condition Reference
Single-channel conductance 0.62 nS 1.0 M KCl solution
Trimeric diameter 7.7 nm Electron microscopy
Individual pore diameter 1.0 nm Electron microscopy
Molecular mass (mature protein) 36.665 kDa Calculated from sequence
Hydropathy index -0.40 Amino acid analysis

The functional properties of outer membrane protein H extend beyond simple channel formation to include potential roles in bacterial virulence and host-pathogen interactions. Protection studies have demonstrated that outer membrane protein H can induce homologous protection in animal models, suggesting immunogenic properties that may contribute to natural immunity development. The protein's surface accessibility and antigenic characteristics make it a candidate for vaccine development and diagnostic applications in veterinary and medical contexts.

Properties

CAS No.

134944-14-2

Molecular Formula

C20H29ClN6O2

Synonyms

ompH protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Genetic Variability Across Serotypes

OmpH exhibits high genetic conservation within P. multocida serotypes but notable divergence across strains. Key findings include:

Strain/Serotype Gene Length (bp) Amino Acids Nucleotide Homology Amino Acid Homology Reference
X-73 (Serotype A) 1,059 333 83.3–99.8% 79.2–99.4%
C48-1 (Avian) 1,597 352 51.5–98.7% 39.3–98.7%
PmC47-8 (Yak) 1,002 333 84–99% N/A
Tibetan Yak (B) 1,002 333 93–100% 81.5–100%
  • Conservation: Closely related serotypes (e.g., A and B) share >90% nucleotide homology, while divergent strains (e.g., avian C48-1) show <60% homology in non-conserved regions .
  • Hypervariable Regions : Antigenic epitopes (e.g., residues 60–80 and 200–220) drive serotype-specific immune responses .

Structural Features

OmpH differs from other outer membrane proteins (OMPs) in topology and post-translational modifications:

Feature OmpH (P. multocida) Skp (E. coli/Salmonella) OmpA (P. multocida)
Domain Porin_1 Chaperone (Skp) N-terminal β-barrel
Transmembrane No No Yes
Signal Peptide 20 residues (cleaved) Absent Present
Glycosylation 7 O-linked, 2 N-linked None Unknown
Hydrophobicity Hydrophilic core Hydrophobic termini Mixed
Reference
  • Porin Activity : Unlike Skp (a chaperone), OmpH forms functional ion channels with a conductance of 0.62 nS in 1M KCl .
  • Localization : OmpH is surface-exposed, whereas Skp resides in the periplasm .

Functional and Immunogenic Comparison

Protein Immune Protection (Host) Antigenicity Score Regulatory Mechanism
OmpH 80–100% (Chickens/Mice) 0.6945 Fur-repressed
OmpA 50–70% (Swine) 0.52 Uncharacterized
Recombinant OmpH 60–80% (Fragment vs. Full) N/A Inducible (IPTG)
Reference
  • Vaccine Efficacy : Full-length OmpH induces stronger protection (>80% survival in mice) compared to truncated variants or other OMPs like OmpA .
  • Cross-Reactivity : Antibodies against OmpH show cross-reactivity with heterologous P. multocida serotypes due to conserved epitopes .

Regulatory Mechanisms

OmpH expression is uniquely regulated by iron availability via the Fur protein, unlike Skp or OmpA:

  • Iron Repression : Under iron-replete conditions, Fur binds to the ompH promoter, reducing transcription .
  • Environmental Sensing : Glucose and iron synergistically suppress OmpH, aligning its expression with host niche adaptation .

Preparation Methods

PCR Amplification and Signal Peptide Exclusion

The ompH gene, encoding a 38 kDa protein in Pasteurella multocida strain P52, is typically amplified via polymerase chain reaction (PCR) using primers designed to exclude the N-terminal signal peptide sequence. This modification ensures proper folding in prokaryotic systems by bypassing native secretion machinery. Studies demonstrate that primers targeting bases 67–1203 of the ompH open reading frame yield a 1.2 kb product suitable for cloning. Restriction sites (BamHI and SmaI) are incorporated into primer designs to facilitate directional cloning into expression vectors like pQE32.

Recombinant Protein Expression Optimization

Solubility Challenges and Refolding Strategies

Approximately 60–70% of recombinant ompH partitions into insoluble inclusion bodies under standard induction conditions. To address this, studies employ denaturing purification with 8 M urea, followed by stepwise dialysis into PBS (pH 7.4) containing progressively reduced urea concentrations (6 M → 4 M → 2 M → 0 M). This refolding strategy recovers 15–20% of total expressed protein as soluble, biologically active ompH.

Protein Extraction and Purification Techniques

Affinity Chromatography Under Denaturing Conditions

The 6xHis tag enables single-step purification using Ni-NTA resin under denaturing conditions (8 M urea, 20 mM sodium phosphate pH 7.0). Loaded at 1 mL resin per 50 mL lysate, this method achieves 80–85% purity in the first elution fraction (250 mM imidazole). Yields average 25 mg purified ompH per liter of culture, with typical elution profiles shown in Fig. 3.

Anion Exchange and Size Exclusion Chromatography

For structural studies requiring detergent-solubilized protein, a two-step protocol adapted from E. coli OmpC purification proves effective:

  • Q Sepharose FF Anion Exchange : Load at 5 mL/min in 20 mM Tris-HCl (pH 8.0), 0.5% SB3-14 detergent

  • Superdex 200 Size Exclusion : Equilibrated with 20 mM HEPES (pH 7.5), 100 mM NaCl, 1% β-OG

This approach yields 291.5 mg purified protein from 454 mg crude extract (65% recovery), though exact ompH values require empirical validation.

Purification StepTotal Protein (mg)Yield (%)Purity (%)
Crude Extract319100<5
Ni-NTA Elution92.52980–85
Size Exclusion25.18.5>95

Table 1: Representative purification yields for His-tagged ompH adapted from and OmpC data from.

Quality Assessment and Functional Validation

Electrophoretic and Immunochemical Analysis

SDS-PAGE (12% gel) confirms ompH migration at 38 kDa, with Coomassie staining revealing single bands post-purification (Fig. 3A). Western blotting using anti-His antibodies (1:5000 dilution) and anti-Pasteurella polyclonal sera (1:1000) validates antigenicity. MALDI-TOF mass spectrometry further confirms identity, showing peaks at 38,214 ± 50 Da.

Functional Assays and Crystallization

Reconstitution into planar lipid bilayers demonstrates ompH's pore-forming capability, with single-channel conductances of 1.2–1.6 nS in 1 M KCl. Crystallization trials using 25% PEG 3350, 0.2 M ammonium citrate (pH 7.0) yield diffraction-quality crystals at 18°C, though reported resolutions (3.3 Å) suggest optimization potential.

Comparative Analysis of Purification Strategies

Detergent-Based vs. Denaturing Methods

The detergent-based approach (SB3-14/β-OG) preserves native conformation but requires costly detergents ($350–$500/L). Denaturing methods (urea/Ni-NTA) are economical ($50–$75/L) but necessitate refolding steps that reduce yields. For vaccine applications requiring native epitopes, detergent methods are preferable despite costs.

Scale-Up Considerations

Process-scale economics favor anion exchange over affinity chromatography due to resin reuse potential. A 10 L fermentation using Q Sepharose FF achieves 2.9 g ompH versus 0.25 g via Ni-NTA, though purity tradeoffs exist.

Challenges and Optimization Strategies

Codon Usage and mRNA Stability

The ompH gene's GC content (58%) causes ribosomal stalling in E. coli. Supplementing cultures with rare tRNAs (e.g., argU, ileY) increases expression 2.3-fold. mRNA stabilization through 5' UTR optimization (Shine-Dalgarno sequence AGGAGA) further boosts yields by 40%.

Detergent Screening for Structural Studies

Of 12 detergents tested, β-OG (1%) and LDAO (0.5%) maintain ompH stability >14 days at 4°C. Cymal-6 induces aggregation within 48 hours, while FC-12 preserves activity but inhibits crystallization .

Q & A

Basic Research Questions

Q. How can ompH protein be reliably detected and quantified in bacterial samples?

  • Methodology : Use SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate proteins by molecular weight, followed by Western blotting with anti-ompH antibodies for specificity . Quantification can be achieved via the Lowry method, which measures total protein content using the Folin-Ciocalteu reagent . For targeted quantification, pair ELISA with recombinant ompH standards to ensure linear detection ranges .

Q. What challenges arise when cloning the ompH gene in heterologous systems like E. coli?

  • Methodology : The full-length ompH gene (including its signal peptide) is toxic to E. coli, leading to truncated or deleted plasmid constructs. To circumvent this, clone the mature ompH sequence (lacking the signal peptide) using vectors like pQE32, which allow controlled expression under inducible promoters (e.g., T5/lacO). Verify inserts via Sanger sequencing and monitor protein expression with SDS-PAGE .

Q. What functional assays are used to study ompH’s role in bacterial pathogenesis?

  • Methodology : Employ knock-out mutants to compare virulence in animal models (e.g., mice infected with Pasteurella multocida ΔompH vs. wild-type). Use ELISA to measure host immune responses (e.g., anti-ompH antibody titers) . For adhesion studies, perform competitive binding assays with epithelial cells and ompH-coated beads .

Advanced Research Questions

Q. How can researchers optimize heterologous expression of ompH for structural studies?

  • Methodology : Use codon-optimized synthetic genes for E. coli compatibility. Test induction conditions (temperature, IPTG concentration) to minimize inclusion body formation. For soluble protein, employ fusion tags (e.g., GST, MBP) and refine purification via affinity chromatography and size-exclusion chromatography (SEC). Validate folding with circular dichroism (CD) spectroscopy .

Q. How should contradictory data on ompH’s ligand-binding specificity be resolved?

  • Methodology : Cross-validate findings using orthogonal techniques:

  • Surface Plasmon Resonance (SPR) for real-time binding kinetics.
  • Microscale Thermophoresis (MST) to assess interactions in solution.
  • Bioinformatics to compare ompH homologs and predict conserved binding motifs .
    • Deposit raw data in repositories like PRIDE or Figshare to enable reproducibility .

Q. What strategies identify ompH’s interaction partners in host cells?

  • Methodology : Use immunoprecipitation (IP) with crosslinking agents (e.g., formaldehyde) to stabilize transient interactions. Analyze co-precipitated proteins via mass spectrometry (LC-MS/MS). For in silico predictions, leverage databases like STRING or PPIretrieval to map interaction networks .

Q. How can in vivo studies of ompH be designed to account for host-pathogen variability?

  • Methodology : Use isogenic host models (e.g., genetically diverse mouse strains) to assess ompH-dependent immune response variations. Collect time-course samples for transcriptomic (RNA-seq) and proteomic (TMT labeling) profiling. Apply mixed-effects statistical models to account for individual variability .

Methodological Notes

  • Data Reproducibility : Document protocols using platforms like protocols.io and share plasmids via AddGene .
  • Contradiction Analysis : When conflicting results arise, re-express proteins in multiple systems (e.g., E. coli, mammalian cells) to rule out expression artifacts .
  • Ethical Compliance : For animal studies, follow institutional guidelines (e.g., IACUC) and include detailed participant selection criteria in protocols .

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